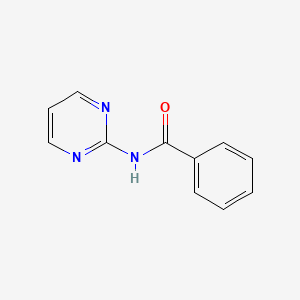![molecular formula C18H13N3O2S B12927040 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline CAS No. 52979-10-9](/img/structure/B12927040.png)
2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Naphthalen-2-ylsulfinyl Group: This step involves the sulfoxidation of a naphthalene derivative followed by its coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted quinazolinone derivatives depending on the electrophile used.
科学研究应用
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Kinases: Inhibition of kinase activity, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Enzymes: Binding to enzyme active sites, resulting in the inhibition or activation of enzymatic activity.
Receptors: Interaction with cellular receptors, influencing signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylsulfinyl group, resulting in different chemical properties and applications.
6-(Naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one:
Uniqueness
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the naphthalen-2-ylsulfinyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
52979-10-9 |
|---|---|
分子式 |
C18H13N3O2S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-amino-6-naphthalen-2-ylsulfinyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI 键 |
HSEIXEXKGPZXCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
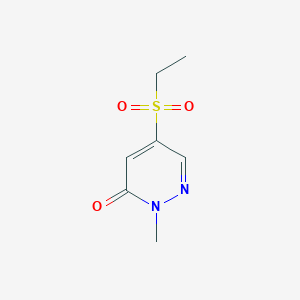

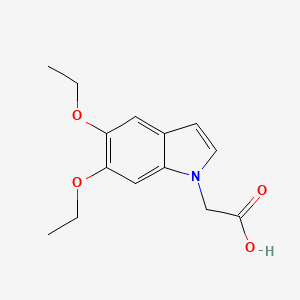
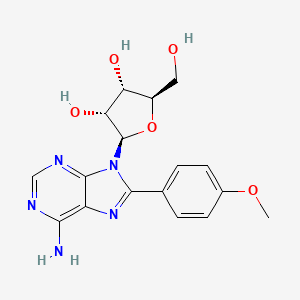
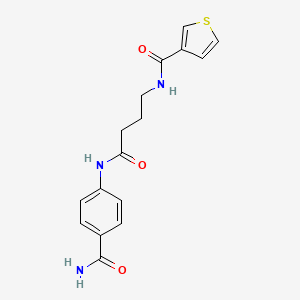
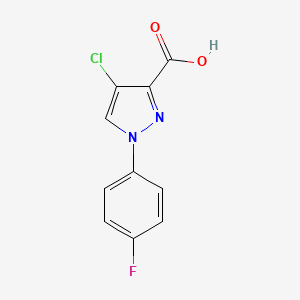


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
